2-[1-(Piperidin-1-yl)cyclohexyl]phenol
Description
2-[1-(Piperidin-1-yl)cyclohexyl]phenol is a synthetic cyclohexylphenol derivative characterized by a piperidine-substituted cyclohexane core and a hydroxyl group at the 2-position of the phenolic ring.
Properties
CAS No. |
83400-97-9 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-(1-piperidin-1-ylcyclohexyl)phenol |
InChI |
InChI=1S/C17H25NO/c19-16-10-4-3-9-15(16)17(11-5-1-6-12-17)18-13-7-2-8-14-18/h3-4,9-10,19H,1-2,5-8,11-14H2 |
InChI Key |
HYRXMRJOHRWNFJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2O)N3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2O)N3CCCCC3 |
Synonyms |
2-hydroxy-N-(1-phenylcyclohexyl)piperidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexylphenol Derivatives
| Compound Name | Substituent Position | Key Functional Groups | CAS Number | Pharmacological Class |
|---|---|---|---|---|
| 2-[1-(Piperidin-1-yl)cyclohexyl]phenol | 2 (phenol) | Piperidinyl, cyclohexyl, hydroxyl | Not specified | Putative κ-opioid ligand |
| 3-[1-(Piperidin-1-yl)cyclohexyl]phenol | 3 (phenol) | Piperidinyl, cyclohexyl, hydroxyl | 79787-43-2 | NMDA antagonist/κ-opioid |
| 4-MeO-PCP | 4 (methoxy) | Piperidinyl, cyclohexyl, methoxy | 2201-35-6 | Dissociative anesthetic |
| CP 55,940 | 2 (phenol) | Dimethylheptyl, hydroxypropyl | 72904-96-4 | Cannabinoid agonist |
Key Observations :
- Positional Isomerism : The hydroxyl group’s position (2 vs. 3) significantly alters receptor selectivity. For example, 3-HO-PCP exhibits NMDA receptor antagonism and κ-opioid activity , whereas 2-substituted analogs may prioritize κ-opioid interactions .
- Methoxy Substitution : 4-MeO-PCP lacks a hydroxyl group but retains dissociative effects via NMDA receptor blockade, highlighting the importance of polar substituents for receptor engagement .
Receptor Binding and Pharmacological Effects
Table 2: Receptor Affinity and Behavioral Effects in Non-Human Primates
| Compound | κ-Opioid Affinity (Ki, nM) | μ-Opioid Affinity (Ki, nM) | Analgesic Efficacy | Respiratory Effects |
|---|---|---|---|---|
| U-50,488 | 1.2 | >1,000 | High | Minimal depression |
| U-69,593 | 0.8 | >1,000 | High | Severe depression (<40%) |
| PD117302 | 2.5 | >1,000 | Moderate | Moderate depression |
| 3-HO-PCP* | Not reported | Not reported | Likely moderate | Limited data |
Key Findings :
- κ-Opioid Selectivity : Compounds like U-50,488 and PD117302 show high κ-opioid affinity with minimal μ-opioid interaction, correlating with reduced respiratory depression compared to μ-selective agonists .
- Respiratory Safety: this compound’s structural similarity to U-50,488 suggests a favorable respiratory profile, though empirical validation is needed.
Legal and Regulatory Status
Table 3: Regulatory Classification of Selected Analogs
| Compound | Jurisdiction | Legal Status (2024) | Reference |
|---|---|---|---|
| 3-HO-PCP | China | Controlled substance | |
| 4-MeO-PCP | Global | Varies (controlled in China) | |
| CP 55,940 | United States | Schedule I |
Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
